molecular formula C3H6O4 B13125059 Methyl2,2-dihydroxyacetate

Methyl2,2-dihydroxyacetate

Cat. No.: B13125059
M. Wt: 106.08 g/mol
InChI Key: MCOBHQDMEDPVBT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyacetate (CAS 96-35-5), also known as methyl glycolate, is a simple hydroxy ester with the molecular formula C₃H₆O₃ and a molecular weight of 90.08 g/mol. It is classified as a flammable liquid (GHS Category 4) and requires stringent safety measures, including the use of gloves, eye protection, and ventilation during handling . This compound is primarily utilized in laboratory settings and chemical synthesis due to its reactive hydroxyl and ester functional groups. Its solubility in polar solvents and compatibility with diverse reaction conditions make it a versatile intermediate in organic chemistry .

Properties

IUPAC Name

methyl 2,2-dihydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c1-7-3(6)2(4)5/h2,4-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOBHQDMEDPVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dihydroxyacetate typically involves the esterification of 2,2-dihydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of methyl 2,2-dihydroxyacetate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dihydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed:

    Oxidation: Formation of methyl 2,2-dioxoacetate or 2,2-dihydroxyacetic acid.

    Reduction: Formation of methyl 2,2-dihydroxyethanol.

    Substitution: Formation of methyl 2,2-dihaloacetate or other substituted derivatives.

Scientific Research Applications

Methyl 2,2-dihydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in enzyme studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dihydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active dihydroxyacetic acid, which can participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-hydroxyacetate with structurally or functionally related esters, focusing on molecular properties, applications, and safety profiles.

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Applications Hazards/Precautions
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Hydroxyl, ester Lab synthesis, intermediates Flammable; skin/eye irritation
Methyl 2-hydroxy-2-methoxyacetate 19757-97-2 C₄H₈O₄ 136.10 Hydroxyl, methoxy, ester Specialty chemicals, research Limited data; handle with care
Benzilic acid* 76-93-7 C₁₄H₁₂O₃ 228.24 Hydroxyl, diphenyl, carboxylic acid Pharmaceuticals, organic synthesis Not specified; standard lab precautions
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.2 Beta-keto ester, phenyl Amphetamine precursor, forensic analysis Stable crystalline solid; research use
Methyl 2,2-dithienyl glycolate 26447-85-8 C₁₁H₁₀O₃S₂ 254.32 Thienyl, glycolate ester Material science (e.g., conductive polymers) No specific data; handle as hazardous

Key Comparisons:

Functional Group Complexity Methyl 2-hydroxyacetate has the simplest structure, with a single hydroxyl group, enabling straightforward reactivity in esterification and hydrolysis .

Applications

  • Methyl 2-hydroxyacetate is a general-purpose lab reagent, while methyl 2-phenylacetoacetate is specialized in illicit drug synthesis and forensic detection due to its beta-keto ester group .
  • Methyl 2,2-dithienyl glycolate ’s thienyl substituents suggest applications in electronic materials, leveraging sulfur’s electron-rich properties .

Hazards

  • Methyl 2-hydroxyacetate’s flammability and irritation risks necessitate PPE and ventilation .
  • Methyl 2-phenylacetoacetate requires controlled storage (-20°C) to maintain stability, reflecting its sensitivity .

Research Findings and Trends

  • Reactivity : Methyl 2-hydroxyacetate’s hydroxyl group facilitates nucleophilic substitution, whereas beta-keto esters like methyl 2-phenylacetoacetate undergo ketone-specific reactions (e.g., Claisen condensations) .
  • Material Science : Thienyl-containing esters (e.g., methyl 2,2-dithienyl glycolate) are under investigation for optoelectronic applications due to their conjugated systems .
  • Safety : Compounds with aromatic or heterocyclic substituents (e.g., benzilic acid) generally exhibit lower volatility but may pose environmental risks due to persistence .

Biological Activity

Methyl 2,2-dihydroxyacetate, also known as methyl glycolate, is an organic compound with significant biological activity. This article explores its biological properties, synthesis methods, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 2,2-dihydroxyacetate has the molecular formula C4H8O4C_4H_8O_4 and a molecular weight of 104.1 g/mol. Its structure features two hydroxyl groups attached to the second carbon of the acetate moiety, which enhances its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that methyl 2,2-dihydroxyacetate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and pharmaceuticals.

Table 1: Antimicrobial Activity of Methyl 2,2-Dihydroxyacetate

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli250 µg/mL
S. aureus200 µg/mL
Candida albicans300 µg/mL

2. Enzyme Inhibition

Methyl 2,2-dihydroxyacetate has been studied for its role as an inhibitor in various enzymatic reactions. Specifically, it has shown inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

The mechanism by which methyl 2,2-dihydroxyacetate exerts its biological effects is primarily through hydrogen bonding and interaction with specific enzyme active sites. The presence of hydroxyl groups allows for enhanced binding affinity to target proteins.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of methyl 2,2-dihydroxyacetate in food products. The compound was added to meat samples inoculated with E. coli. Results indicated a significant reduction in bacterial counts after treatment with concentrations as low as 100 µg/mL over a 24-hour period.

Case Study 2: Enzyme Interaction

A study investigating the interaction of methyl 2,2-dihydroxyacetate with cytochrome P450 enzymes revealed that it competes with substrate binding sites, leading to decreased enzymatic activity. This finding highlights its potential as a lead compound in drug design for modulating enzyme activity.

Synthesis Methods

Methyl 2,2-dihydroxyacetate can be synthesized through several routes:

  • Esterification Reaction : Reacting glycolic acid with methanol in the presence of an acid catalyst.
  • Hydrolysis of Methyl Glycolate : Methyl glycolate can be hydrolyzed under acidic conditions to yield methyl 2,2-dihydroxyacetate.

Applications

1. Pharmaceutical Development

Due to its biological activity, methyl 2,2-dihydroxyacetate is being explored as a potential scaffold for drug development targeting antimicrobial and enzyme inhibition pathways.

2. Food Preservation

The compound's antimicrobial properties suggest its utility as a natural preservative in food products, potentially extending shelf life and enhancing safety.

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